molecular formula C13H9ClN2O2S B14239671 Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- CAS No. 518067-99-7

Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro-

Katalognummer: B14239671
CAS-Nummer: 518067-99-7
Molekulargewicht: 292.74 g/mol
InChI-Schlüssel: QFDMENQGPTXJRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- is an organic compound with a complex structure that includes a benzenecarbothioamide core substituted with a 2-chlorophenyl group and a 4-nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- typically involves the reaction of 2-chlorobenzenamine with carbon disulfide in the presence of a base to form the corresponding benzenecarbothioamide. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 4-position. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production process is optimized to maximize yield and minimize waste, often incorporating steps for purification and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenecarbothioamide, 2-chloro-N-phenyl-
  • N-(2-chlorophenyl)nicotinamide
  • N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these features.

Eigenschaften

CAS-Nummer

518067-99-7

Molekularformel

C13H9ClN2O2S

Molekulargewicht

292.74 g/mol

IUPAC-Name

N-(2-chlorophenyl)-4-nitrobenzenecarbothioamide

InChI

InChI=1S/C13H9ClN2O2S/c14-11-3-1-2-4-12(11)15-13(19)9-5-7-10(8-6-9)16(17)18/h1-8H,(H,15,19)

InChI-Schlüssel

QFDMENQGPTXJRN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.